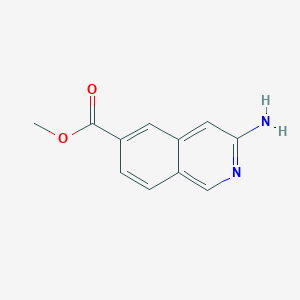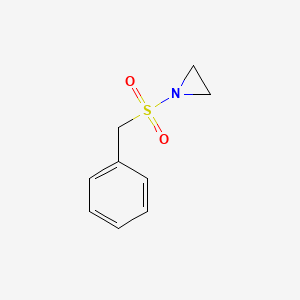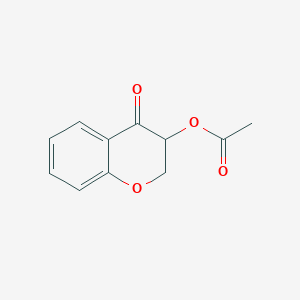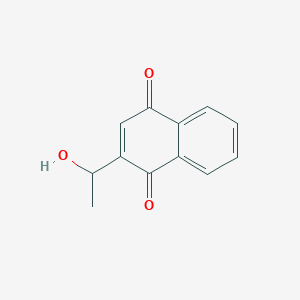
2-(1-Hydroxyethyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to the naphthalene-1,4-dione structure, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)naphthalene-1,4-dione can be achieved through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions. This method also provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are valuable in organic and medicinal chemistry. These reactions are efficient, selective, and can be scaled up for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinone structure, which is highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aromatic aldehydes, aromatic amines, and various catalysts such as L-proline and nano copper (II) oxide . The reactions are typically carried out under mild conditions, such as ambient temperature and solvent-free environments.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones .
Applications De Recherche Scientifique
2-(1-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of various heterocyclic compounds. In biology and medicine, it exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is used as a fluorescent material in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields .
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxyethyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets and pathways, including enzymes involved in cellular respiration and DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(1-Hydroxyethyl)naphthalene-1,4-dione include other hydroxy-substituted naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) .
Uniqueness: What sets this compound apart from other similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
55720-84-8 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(1-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |
Clé InChI |
IFGYOGFPTOLNSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



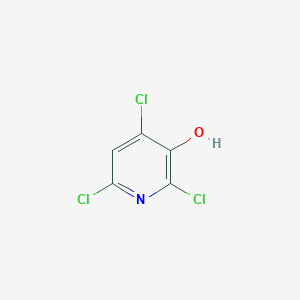

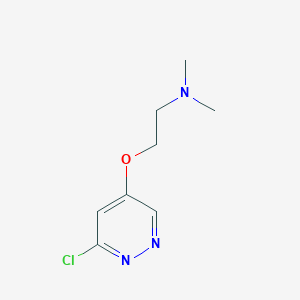
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
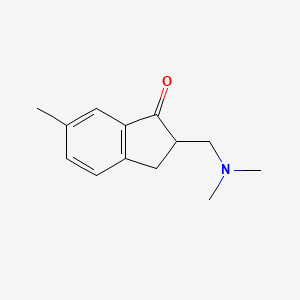
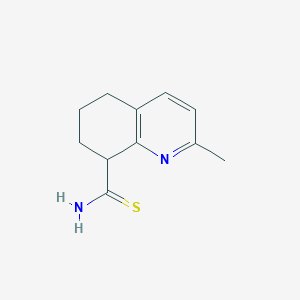
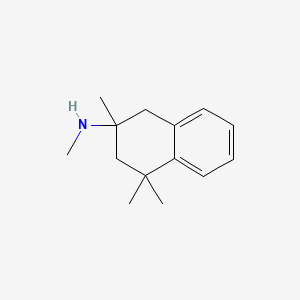
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

